molecular formula C8H8FNO2 B6431914 3-fluoro-2-(oxetan-3-yloxy)pyridine CAS No. 2199466-84-5

3-fluoro-2-(oxetan-3-yloxy)pyridine

Cat. No.: B6431914
CAS No.: 2199466-84-5
M. Wt: 169.15 g/mol
InChI Key: SRMVLQDXYIOOSQ-UHFFFAOYSA-N
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Description

3-fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated heterocyclic compound that combines the structural features of both pyridine and oxetane. The presence of a fluorine atom and an oxetane ring in its structure imparts unique chemical and physical properties, making it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-(oxetan-3-yloxy)pyridine typically involves the introduction of a fluorine atom into a pyridine ring and the formation of an oxetane ring. One common method is the nucleophilic substitution reaction of 3-hydroxy-2-fluoropyridine with an oxetane derivative under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyridine ring or the oxetane ring.

    Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride (NaH) in DMF.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Ring-opening reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine or oxetane derivatives.

    Ring-opening reactions: Linear compounds with functional groups derived from the oxetane ring.

Scientific Research Applications

3-fluoro-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Materials Science: Its fluorinated and heterocyclic nature can be exploited in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, especially in the field of heterocyclic chemistry.

    Biological Research: It can be used as a probe or ligand in studying biological systems, particularly those involving fluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-(oxetan-3-yloxy)pyridine
  • 3-fluoro-4-(oxetan-3-yloxy)pyridine
  • 2,3-difluoropyridine
  • 3-fluoropyridine

Uniqueness

3-fluoro-2-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the fluorine atom and the oxetane ring, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, it offers a different balance of reactivity and stability, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMVLQDXYIOOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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